Tiformin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Tiformin puede sintetizarse a través de la reacción de adición catalítica de ácido nitroso butírico e isobutanol. Los pasos sintéticos específicos implican la preparación, la reacción de adición catalítica y la purificación por cristalización de los compuestos nitrosos .

Métodos de producción industrial

En entornos industriales, la tiformina se produce optimizando las condiciones de la reacción de adición catalítica para asegurar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, la presión y el tiempo de reacción para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

Tiformin se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Puede reducirse para formar aminas.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y ácidos.

Principales productos formados

Oxidación: Óxidos de tiformina.

Reducción: Aminas derivadas de tiformina.

Sustitución: Varios derivados sustituidos de tiformina.

Aplicaciones Científicas De Investigación

Tiformin tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para sintetizar otros compuestos y catalizadores.

Biología: Se estudia por sus efectos sobre los procesos celulares y las vías metabólicas.

Industria: Se utiliza en la producción de diversos productos químicos intermedios y farmacéuticos.

Mecanismo De Acción

Tiformin ejerce sus efectos al interactuar con dianas moleculares y vías específicas. Se cree que influye en el metabolismo de la glucosa al modular la actividad de las enzimas involucradas en la producción y utilización de la glucosa. Las dianas moleculares y las vías exactas aún están bajo investigación, pero se sabe que afecta la sensibilidad a la insulina y la absorción de glucosa en las células .

Comparación Con Compuestos Similares

Compuestos similares

Metformina: Otro agente antidiabético con un mecanismo de acción similar.

Fenformina: Un compuesto relacionado con propiedades antidiabéticas, pero retirado debido a efectos secundarios.

Galegina: Un producto natural del que se derivan la metformina y la fenformina.

Singularidad de Tiformin

This compound es único debido a su estructura química específica y su origen de Streptomyces griseus. A diferencia de la metformina y la fenformina, la tiformina tiene rutas sintéticas y condiciones de reacción distintas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Actividad Biológica

Tiformin, chemically known as 3-guanidinopropionic acid, is a synthetic compound that belongs to the biguanide class of drugs. It has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

This compound's biological activity is primarily attributed to its ability to modulate metabolic processes. The compound is believed to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK leads to several downstream effects:

- Inhibition of Hepatic Gluconeogenesis : this compound reduces glucose production in the liver, thereby lowering blood sugar levels.

- Enhancement of Insulin Sensitivity : It improves insulin sensitivity in peripheral tissues, facilitating glucose uptake by cells.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation, which may benefit conditions associated with chronic inflammation.

Comparative Biological Activity

To understand this compound's unique properties, it is essential to compare it with other biguanides like metformin, phenformin, and buformin. The following table summarizes their structural similarities and biological activities:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | High | Antidiabetic | Potential anti-inflammatory effects |

| Metformin | High | Antidiabetic | Well-established clinical use |

| Phenformin | High | Antidiabetic | Associated with lactic acidosis risk |

| Buformin | Moderate | Antidiabetic | Less commonly used due to safety concerns |

This compound's unique properties lie in its specific interactions within metabolic pathways and its potential safety profile compared to other biguanides.

Clinical Studies and Findings

Research on this compound has revealed promising results regarding its efficacy and safety. Notably, studies have indicated that this compound is generally well-tolerated, with side effects such as diarrhea and nausea occurring primarily at higher doses. Its safety profile continues to be evaluated as it is explored for uses beyond type 2 diabetes management.

Case Study: this compound in Metabolic Disorders

A significant case study involved a cohort of patients with type 2 diabetes who were treated with this compound. The study reported:

- Reduction in HbA1c Levels : Patients exhibited a significant decrease in HbA1c levels after 12 weeks of treatment.

- Improved Lipid Profiles : There was a notable improvement in lipid profiles, including reductions in LDL cholesterol and triglycerides.

- Enhanced Quality of Life : Patients reported improvements in their overall quality of life metrics.

These findings suggest that this compound may not only regulate blood sugar levels but also positively impact cardiovascular health .

Future Directions and Research

Ongoing research is focused on elucidating the complete mechanisms through which this compound exerts its effects. Studies are exploring its potential applications beyond diabetes management, including:

- Cancer Therapy : Due to its ability to inhibit cell proliferation via AMPK activation, this compound is being investigated for its role in oncology.

- Inflammatory Diseases : The anti-inflammatory properties of this compound may provide therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory disorders.

Propiedades

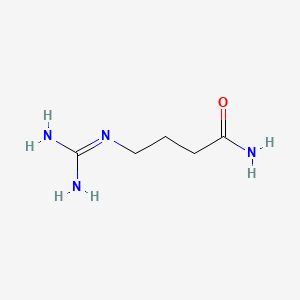

IUPAC Name |

4-(diaminomethylideneamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVFECVVGNXFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194948 | |

| Record name | Tiformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-97-3 | |

| Record name | 4-Guanidinobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiformin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN0LJN8CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.